Methyl 4-amino-5-bromo-2-methylbenzoate
Description
Methyl 4-amino-5-bromo-2-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with an amino group (-NH₂) at position 4, a bromine atom (-Br) at position 5, and a methyl group (-CH₃) at position 2 (Figure 1). The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical research and organic synthesis. Its amino group enables nucleophilic reactions, while the bromine atom facilitates electrophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEYIEQKPUEEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661004 | |
| Record name | Methyl 4-amino-5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131588-00-5 | |
| Record name | Benzoic acid, 4-amino-5-bromo-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131588-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation.
Action Environment
The action, efficacy, and stability of Methyl 4-amino-5-bromo-2-methylbenzoate can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes.
Biological Activity
Methyl 4-amino-5-bromo-2-methylbenzoate, a compound with significant biological potential, has been the subject of various studies focusing on its pharmacological properties, synthesis methods, and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₁O₂ |
| Molecular Weight | 229.07 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 258.9 °C |
| Melting Point | Not available |
| Flash Point | 110.4 °C |
These properties indicate its potential as a reagent in various biological assays and its stability under standard laboratory conditions.
Research indicates that this compound exhibits inhibitory effects on specific enzymes related to oxidative stress and detoxification processes. A study evaluating the structure-activity relationship (SAR) of similar compounds revealed that derivatives containing amino and bromo substituents demonstrated significant inhibition of glutathione reductase (GR) and glutathione S-transferase (GST) activities, which are crucial for cellular defense against oxidative damage .
Case Studies
- Antioxidant Activity : A comparative study highlighted that this compound showed a Ki value of 0.325 μM against GR, indicating strong inhibitory potential compared to other derivatives . This suggests that the compound may play a role in reducing oxidative stress in biological systems.
- Local Anesthetic Effects : In an experimental setup involving local anesthetics, derivatives similar to this compound were evaluated for their efficacy in surface anesthesia and infiltration anesthesia. The results indicated that compounds with similar structures exhibited promising local anesthetic effects, suggesting potential applications in pain management .
- Synthesis and Scale-Up : The synthesis of related compounds has been successfully scaled up in industrial settings, demonstrating not only the feasibility of producing these compounds but also their biological relevance in therapeutic contexts . For instance, the efficient production methods employed could facilitate further research into their pharmacological applications.
In Vitro Studies
In vitro experiments have demonstrated that this compound and its derivatives can modulate key biological pathways:
- Inhibition of GR and GST : The compound's ability to inhibit GR and GST suggests its potential use in therapeutic strategies aimed at diseases characterized by oxidative stress .
- Toxicity Assessment : Acute toxicity tests indicated low toxicity levels for several derivatives, making them suitable candidates for further pharmacological development .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-amino-5-bromo-2-methylbenzoate is primarily investigated for its therapeutic potential. Research indicates that derivatives of this compound exhibit significant biological activities, particularly as enzyme inhibitors.
Enzyme Inhibition Studies
Recent studies have shown that methyl 4-amino derivatives can inhibit glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial enzymes in cellular detoxification processes. For instance, a derivative of this compound demonstrated a Ki value of against GR, indicating strong inhibitory potential compared to other derivatives tested .
Table 1: Inhibition Potency of Methyl 4-Amino Derivatives
| Compound | Ki Value () | Target Enzyme |
|---|---|---|
| Methyl 4-amino-3-bromo-5-fluorobenzoate | GR | |
| Methyl 4-amino-2-nitrobenzoate | GST |
Anticancer Potential
In the context of cancer research, methyl 4-amino derivatives have been screened for their ability to inhibit the growth of cancer cells. A study identified anthranilic acid derivatives, including those related to methyl 4-amino compounds, as positive hits in reducing pancreatic cancer cell growth . The mechanism involved the inhibition of polyamine metabolism and modulation of key oncogenes.
Material Science Applications
This compound has also found applications in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound serves as a building block for synthesizing functionalized polymers with enhanced properties. Its bromine substituent allows for further chemical modifications through cross-coupling reactions, enabling the design of materials with tailored functionalities for specific applications.
Table 2: Properties of Polymers Synthesized from Methyl 4-Amino Derivatives
| Polymer Type | Property | Application Area |
|---|---|---|
| Conductive Polymers | High conductivity | Electronics |
| Biodegradable Polymers | Eco-friendly | Packaging |
Biochemical Applications
In biochemistry, this compound has been utilized for protein labeling and deuteration studies. The ability to selectively label side-chain methyl groups enhances the molecular weight range of proteins, facilitating advanced studies in structural biology.
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
Case Study: Enzyme Inhibition
A comprehensive study explored the structure-activity relationship (SAR) of various methyl 4-amino derivatives against GR and GST. It was found that specific substitutions on the benzoate ring significantly affected binding affinity and inhibitory potency .
Case Study: Cancer Cell Growth Inhibition
In another investigation focused on pancreatic cancer treatment, derivatives of methyl 4-amino compounds were synthesized and tested for their ability to inhibit cell growth in vitro. The results demonstrated a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Amino Group (NH₂) vs. Hydroxyl Group (OH)
- The amino group in this compound enhances nucleophilicity, enabling reactions like acylation or diazotization, whereas hydroxyl-containing analogs (e.g., Methyl 5-bromo-2-hydroxybenzoate ) participate in hydrogen bonding, influencing crystallographic behavior .
- Amino derivatives are preferred in drug synthesis (e.g., as intermediates for kinase inhibitors), while hydroxylated analogs are utilized in natural product isolation and structural studies .
Halogen Substituents (Br, Cl)
- Bromine at position 5 in the target compound facilitates regioselective cross-coupling reactions (e.g., Buchwald-Hartwig amination), whereas chlorine in Methyl 5-Amino-2-bromo-4-chlorobenzoate increases electrophilicity, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions.
- Brominated esters exhibit higher molecular weights and lipophilicity compared to chlorinated analogs, impacting solubility and bioavailability.
Steric and Electronic Modulation
- In contrast, unsubstituted analogs like Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate show greater conformational flexibility, aiding in molecular recognition.
Research Findings and Implications
Crystallographic Behavior: Methyl 5-bromo-2-hydroxybenzoate crystallizes in the monoclinic P2₁/c space group, with hydrogen bonding (O–H⋯O) stabilizing its lattice . The absence of hydroxyl groups in the target compound may reduce such interactions, favoring alternative packing modes.
Synthetic Versatility: The amino and bromine substituents in this compound allow sequential functionalization. For example, the amino group can be acylated to form amide derivatives (analogous to Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate ), while bromine enables palladium-catalyzed cross-couplings.
Pharmaceutical Relevance: Halogenated benzoates with amino groups are pivotal in developing kinase inhibitors and antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
